m-PEG24-NH2

PROTAC ADC Bioconjugation

Source high-purity m-PEG24-NH2 (CAS 2151823-08-2), a monodisperse PEG24 linker with a precise molecular weight of 1088.32 Da. Its defined 24-unit spacer is critical for PROTAC ternary complex formation and achieving a controlled DAR in ADCs. Unlike polydisperse alternatives, this ≥98% pure compound guarantees batch-to-batch reproducibility for reliable SAR studies and homogeneous bioconjugate synthesis. Ideal for site-specific PEGylation to enhance solubility and extend in vivo half-life.

Molecular Formula C49H101NO24
Molecular Weight 1088.3 g/mol
CAS No. 2151823-08-2
Cat. No. B3028509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG24-NH2
CAS2151823-08-2
Molecular FormulaC49H101NO24
Molecular Weight1088.3 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C49H101NO24/c1-51-4-5-53-8-9-55-12-13-57-16-17-59-20-21-61-24-25-63-28-29-65-32-33-67-36-37-69-40-41-71-44-45-73-48-49-74-47-46-72-43-42-70-39-38-68-35-34-66-31-30-64-27-26-62-23-22-60-19-18-58-15-14-56-11-10-54-7-6-52-3-2-50/h2-50H2,1H3
InChIKeyOAYCKRSBSZUIGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG24-NH2 (CAS 2151823-08-2): High-Purity Monodisperse PEG Linker for PROTAC and ADC Development


m-PEG24-NH2 (CAS 2151823-08-2) is a linear, monodisperse polyethylene glycol (PEG) linker consisting of exactly 24 ethylene glycol repeat units, terminated with a methoxy group at one end and a primary amine at the other [1]. Its molecular weight is precisely 1088.32 Da, and it is supplied with a purity of ≥98%, with some vendors reporting ≥99.89% . This compound is a member of the PEG-based linker class, widely employed as a spacer in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [2].

Why m-PEG24-NH2 (2151823-08-2) Cannot Be Replaced by Other PEGn-Amine Linkers


The precise length of a PEG linker is a critical determinant of the physicochemical properties and biological activity of the final conjugate, particularly in PROTACs where linker length directly influences ternary complex formation and degradation efficiency . m-PEG24-NH2, with its 24-unit chain, occupies a specific property space defined by its molecular weight (1088.32 Da) and hydrodynamic volume . Substituting m-PEG24-NH2 with a shorter linker like m-PEG12-NH2 (559.7 Da) or a longer one like m-PEG36-NH2 (approx. 1600 Da) is not a simple 'drop-in' replacement; such changes can drastically alter the conjugate's solubility, in vivo circulation time, and ability to bridge two protein domains, thereby compromising the intended biological outcome .

Quantitative Differentiation of m-PEG24-NH2 Against Closest Analogs: A Data-Driven Guide for Procurement


Precise Molecular Weight and Purity Enable Reproducible Conjugate Synthesis

m-PEG24-NH2 is a monodisperse compound with a defined molecular weight of 1088.32 Da, contrasting with polydisperse PEG reagents that introduce heterogeneity into conjugates [1]. Its high purity of 99.89%, as verified by vendors, ensures minimal side reactions and consistent stoichiometry during bioconjugation, a critical factor for reproducible synthesis of PROTACs and ADCs .

PROTAC ADC Bioconjugation

Optimized Molecular Weight for Balancing Solubility and Pharmacokinetics

The molecular weight of m-PEG24-NH2 (1088.32 Da) is strategically positioned between shorter linkers like m-PEG12-NH2 (559.7 Da) and longer, polydisperse options (e.g., 2,000-10,000 Da) . This intermediate size aims to confer sufficient hydrophilicity to improve aqueous solubility of hydrophobic payloads, while avoiding the excessive hydrodynamic radius that can hinder cellular permeability and renal clearance, a trade-off well-documented for PEGylated therapeutics .

PROTAC ADC Drug Delivery

Increased Hydrodynamic Volume Enhances In Vivo Circulation Potential

Incorporation of the m-PEG24 chain increases the hydrodynamic volume of a conjugated molecule more effectively than shorter PEG linkers. This increase in effective size in solution is a primary mechanism by which PEGylation reduces renal clearance and prolongs circulation half-life [1]. While specific half-life extension data for m-PEG24-NH2 itself is limited, the effect is a class-level characteristic of PEGs of this length, offering a quantifiable advantage over smaller linkers like m-PEG12-NH2 which provide less steric shielding .

PEGylation Pharmacokinetics Drug Delivery

Confirmed Solubility in DMSO Facilitates Standard Bioconjugation Workflows

m-PEG24-NH2 has a validated solubility of at least 10 mM in DMSO, a standard solvent for preparing stock solutions in bioconjugation and cell-based assays . This ensures compatibility with common laboratory protocols for conjugating hydrophobic warheads in PROTAC and ADC synthesis, reducing the risk of precipitation and enabling accurate liquid handling during the synthetic process.

Bioconjugation Solubility PROTAC

Validated Application Scenarios for m-PEG24-NH2 Based on Quantitative Evidence


Synthesis of PROTACs Requiring a Defined, Intermediate-Length Spacer

m-PEG24-NH2 is the linker of choice when developing PROTACs for which a precise 24-unit PEG spacer is required to optimally bridge the E3 ligase ligand and the target protein ligand. The monodisperse nature and high purity (99.89%) of this linker are essential for synthesizing homogeneous PROTAC molecules, a prerequisite for generating reproducible structure-activity relationship (SAR) data and achieving consistent protein degradation profiles .

Development of Antibody-Drug Conjugates (ADCs) with a Non-Cleavable PEG Spacer

As a non-cleavable linker component, m-PEG24-NH2 can be incorporated into ADCs to provide a hydrophilic spacer that improves the aqueous solubility of hydrophobic cytotoxic payloads . The linker's defined length and high purity are critical for achieving a controlled drug-to-antibody ratio (DAR), a key quality attribute for ADC manufacturing and regulatory approval .

PEGylation of Biomolecules to Improve Solubility and Pharmacokinetic Profile

m-PEG24-NH2 is used for site-specific PEGylation of proteins, peptides, or small molecules. The 24-unit PEG chain increases the conjugate's hydrodynamic volume , which is known to reduce renal clearance and extend plasma half-life compared to unmodified or short-chain PEG conjugates . Its monodisperse nature ensures a uniform product, unlike polydisperse PEG reagents that yield a mixture of conjugates with varying properties.

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